molecular formula C20H19N3O B2659465 N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097888-42-9

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2659465
CAS No.: 2097888-42-9
M. Wt: 317.392
InChI Key: VALUHDUSLJTLIR-UHFFFAOYSA-N
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Description

The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” has been studied for its ability to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .


Synthesis Analysis

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .


Molecular Structure Analysis

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .


Chemical Reactions Analysis

The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Scientific Research Applications

Novel Synthesis Approaches and Antiviral Activities

A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, demonstrating the compound's potential as a basis for developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

DNA Interaction and Antitumor Properties

Research by Składanowski et al. (2001) found that a cyclopropylpyrroloindole antibiotic, a structurally related compound, forms interstrand DNA cross-links in tumor cells, highlighting its potential in cancer therapy due to its cytotoxic activity (Składanowski, Koba, & Konopa, 2001).

Histone Deacetylase Inhibition for Cancer Therapy

Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that selectively inhibits histone deacetylases (HDACs), suggesting its utility in cancer treatment due to its ability to block cancer cell proliferation (Zhou et al., 2008).

Neuroleptic Activity

A study on the synthesis and neuroleptic activity of benzamides by Iwanami et al. (1981) demonstrated that certain benzamide derivatives have potent neuroleptic activity, indicating the potential of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide-related compounds in treating psychosis (Iwanami, Takashima, & Hirata, 1981).

Mechanism of Action

The potential mode of action of the synthesized compounds was determined through a molecular docking investigation. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Directions

These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20(17-5-7-19(8-6-17)23-9-1-2-10-23)22-13-15-11-18(14-21-12-15)16-3-4-16/h1-2,5-12,14,16H,3-4,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALUHDUSLJTLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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